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Compound of Interest

Compound Name: CVT-2759

Cat. No.: B1669355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological

profile of CVT-2759, a novel A₁ adenosine receptor partial agonist developed by CV

Therapeutics. The data presented herein is primarily derived from a key study published in the

American Journal of Physiology-Heart and Circulatory Physiology, which elucidates the

compound's unique electrophysiological and biochemical properties.

Introduction
CVT-2759 was investigated as a potential therapeutic agent for cardiovascular disorders,

specifically for controlling ventricular rate during atrial arrhythmias. The rationale for its

development was to create a compound that could selectively slow atrioventricular (AV) nodal

conduction without the significant side effects associated with full A₁ adenosine receptor

agonists, such as high-grade AV block, bradycardia, and vasodilation. This document details

the preclinical in vitro and ex vivo studies that characterized the pharmacological and functional

profile of CVT-2759.

Mechanism of Action
CVT-2759 is a potent and selective partial agonist of the A₁ adenosine receptor (A₁-ADOR)[1]

[2][3][4]. Its therapeutic potential lies in its ability to modulate the activity of the A₁-ADOR, which

is crucial in regulating cardiac conduction, particularly through the AV node[1][2][4][5][6]. As a

partial agonist, CVT-2759 exhibits lower intrinsic efficacy compared to full agonists. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1669355?utm_src=pdf-interest
https://www.benchchem.com/product/b1669355?utm_src=pdf-body
https://www.benchchem.com/product/b1669355?utm_src=pdf-body
https://www.benchchem.com/product/b1669355?utm_src=pdf-body
https://www.benchchem.com/product/b1669355?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11123249/
https://journals.physiology.org/doi/abs/10.1152/ajpheart.2001.280.1.H334
https://pubmed.ncbi.nlm.nih.gov/12668891/
https://journals.physiology.org/doi/full/10.1152/ajpheart.2001.280.1.H334?doi=10.1152/ajpheart.2001.280.1.H334
https://pubmed.ncbi.nlm.nih.gov/11123249/
https://journals.physiology.org/doi/abs/10.1152/ajpheart.2001.280.1.H334
https://journals.physiology.org/doi/full/10.1152/ajpheart.2001.280.1.H334?doi=10.1152/ajpheart.2001.280.1.H334
https://academic.oup.com/europace/article/16/4/587/570458
https://pubmed.ncbi.nlm.nih.gov/9398091/
https://www.benchchem.com/product/b1669355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


property allows it to slow AV nodal conduction and, consequently, the ventricular rate, while

mitigating the risk of inducing complete heart block or profound bradycardia[1][2][4][7]. The

compound's partial agonism also suggests a potential for reduced receptor desensitization with

chronic use[8].

Quantitative Pharmacological Data
The following tables summarize the key quantitative data from the preclinical evaluation of

CVT-2759.

Table 1: In Vitro Receptor Binding Affinity

Parameter Value Conditions Reference

IC₅₀ 0.18 µM

Reduction of [³H]CPX

binding (in the

absence of GTP)

MedChemExpress

IC₅₀ 9.5 µM

Reduction of [³H]CPX

binding (in the

presence of 1 mM

GTP)

MedChemExpress

Table 2: Electrophysiological Effects in Isolated Guinea Pig Hearts
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Parameter Effect of CVT-2759 Concentration Reference

S-H Interval
Increased from 45 ± 1

to 60 ± 3 ms

0.1–100 µM (EC₅₀ =

3.1 µM)
[1][2][4]

AV Block
Did not cause second-

degree AV block
Up to 100 µM [1][2][4]

Atrial Rate
Moderate slowing

(≤13%)
0.1–100 µM [1][2][4]

Atrial MAPD No significant change Not specified [1][2][4]

Ventricular MAPD No significant change Not specified [1][2][4]

Coronary

Conductance
Increased

Only at concentrations

>10 µM
[1][2][4]

MAPD: Monophasic Action Potential Duration

Table 3: Functional Activity in Cellular Assays

Cell Type
Effect of CVT-2759
on cAMP Content

Agonist Type Reference

Rat Adipocytes
Full agonist (decrease

in cAMP)
Full Agonist [1][2][4]

FRTL-5 Cells
Full agonist (decrease

in cAMP)
Full Agonist [1][2][4]

Experimental Protocols
Isolated Perfused Guinea Pig Heart Preparation

Animal Model: Male Hartley guinea pigs (300-400 g).

Perfusion Method: Hearts were rapidly excised and perfused via the aorta in a Langendorff

apparatus.
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Perfusate: Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2

MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose. The solution was gassed with 95% O₂-5%

CO₂ to maintain a pH of 7.4 at 37°C.

Electrophysiological Recordings: A bipolar stimulating electrode was placed on the right

atrium to pace the heart. A quadripolar recording electrode catheter was positioned across

the tricuspid valve to record the His bundle electrogram. Atrial and ventricular monophasic

action potentials were recorded using suction electrodes.

Drug Administration: CVT-2759 and other agents were infused into the aortic cannula at

known concentrations.

Radioligand Binding Assays
Tissue Preparation: Membranes were prepared from guinea pig brain and rat adipocytes.

Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]CPX), a selective A₁ adenosine

receptor antagonist.

Assay Conditions: Membranes were incubated with the radioligand and varying

concentrations of CVT-2759 in the absence or presence of guanosine 5'-O-(3-

thiotriphosphate) (GTPγS) or GTP to assess the affinity for the high- and low-affinity states of

the receptor.

Data Analysis: The concentration of CVT-2759 that inhibited 50% of the specific binding of

the radioligand (IC₅₀) was determined.

Cyclic AMP (cAMP) Assays
Cell Lines: Isolated rat adipocytes and Fischer rat thyroid line 5 (FRTL-5) cells.

Methodology: Cells were incubated with CVT-2759 in the presence of an adenylate cyclase

stimulator (e.g., forskolin).

Measurement: The intracellular concentration of cAMP was determined using a competitive

protein binding assay.
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Purpose: To assess the functional activity of CVT-2759 on G-protein coupled A₁ adenosine

receptors, which are negatively coupled to adenylate cyclase.
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Caption: A₁ Adenosine Receptor Signaling Pathway.

Experimental Workflow for Isolated Heart Studies
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Caption: Isolated Heart Experimental Workflow.
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Logical Relationship of CVT-2759's Properties

CVT-2759

Partial Agonist at A₁-ADOR

Selective Slowing of AV Conduction Reduced Side Effects

Therapeutic Potential for
Atrial Arrhythmias No High-Grade AV Block Minimal Bradycardia

Click to download full resolution via product page

Caption: CVT-2759 Property Relationships.

Summary and Conclusion
The preclinical data for CVT-2759 demonstrate a unique pharmacological profile. As a partial

agonist of the A₁ adenosine receptor, it effectively slows AV nodal conduction in a

concentration-dependent manner without inducing high-grade AV block, a significant limitation

of full A₁ agonists[1][2][4]. Furthermore, it exhibits minimal effects on heart rate and myocardial

contractility at concentrations that affect AV conduction[1][2][4]. Interestingly, while acting as a

partial agonist in cardiac tissue, CVT-2759 behaves as a full agonist in other cell types, such as

rat adipocytes, highlighting potential tissue-specific functional selectivity[1][2][4].

These findings from preclinical studies suggested that CVT-2759 held promise as a novel

therapeutic agent for the management of atrial arrhythmias, offering a potentially safer

alternative to existing treatments. Further clinical development would be required to translate

these preclinical observations into therapeutic benefits in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1669355?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11123249/
https://pubmed.ncbi.nlm.nih.gov/11123249/
https://journals.physiology.org/doi/abs/10.1152/ajpheart.2001.280.1.H334
https://pubmed.ncbi.nlm.nih.gov/12668891/
https://pubmed.ncbi.nlm.nih.gov/12668891/
https://journals.physiology.org/doi/full/10.1152/ajpheart.2001.280.1.H334?doi=10.1152/ajpheart.2001.280.1.H334
https://academic.oup.com/europace/article/16/4/587/570458
https://pubmed.ncbi.nlm.nih.gov/9398091/
https://pubmed.ncbi.nlm.nih.gov/9398091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7140859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7140859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265704/
https://www.benchchem.com/product/b1669355#preclinical-pharmacological-profile-of-cvt-2759
https://www.benchchem.com/product/b1669355#preclinical-pharmacological-profile-of-cvt-2759
https://www.benchchem.com/product/b1669355#preclinical-pharmacological-profile-of-cvt-2759
https://www.benchchem.com/product/b1669355#preclinical-pharmacological-profile-of-cvt-2759
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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